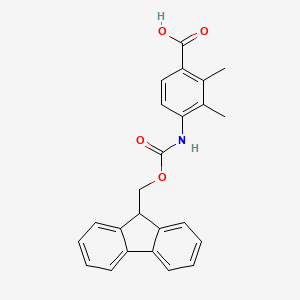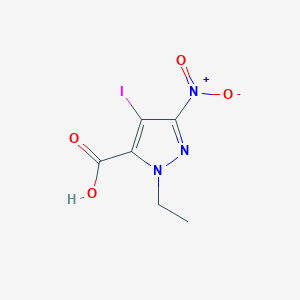
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Vorbereitungsmethoden
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino compound is then coupled with 2,3-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino compound.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Bioconjugation: The compound can be used to attach peptides to other biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Drug Development: It is used in the development of peptide-based drugs, where the Fmoc group helps in the stepwise assembly of the peptide chain.
Wirkmechanismus
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under mild basic conditions. This allows for the stepwise assembly of peptides without interference from side reactions.
Vergleich Mit ähnlichen Verbindungen
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-Glycine: Similar to this compound, Fmoc-Glycine is used in peptide synthesis but lacks the dimethylbenzoic acid moiety.
Fmoc-Alanine: Another Fmoc-protected amino acid used in peptide synthesis, differing in the side chain structure.
Fmoc-Valine: Used in peptide synthesis with a different side chain, providing different properties in the resulting peptides.
Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and other biochemical studies.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-15(2)22(12-11-16(14)23(26)27)25-24(28)29-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNJPZRJMQOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)
![6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2612082.png)
![(Z)-N-(3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2612083.png)
![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)
![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]propan-1-one hydrochloride](/img/structure/B2612094.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)

